甲基(2S)-2-(4-氧代-1,2,3-苯并三唑-3(4H)-基)丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

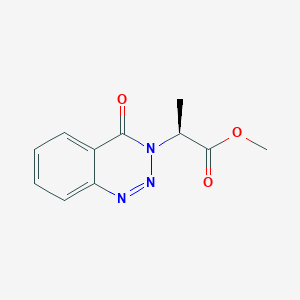

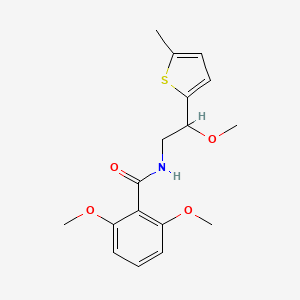

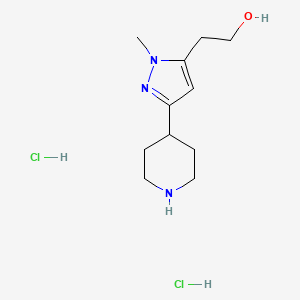

“Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate” is a chemical compound with the CAS Number: 646524-72-3 . The IUPAC name for this compound is “methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate” and its InChI Code is 1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1 .

Physical and Chemical Properties The molecular weight of this compound is 233.23 . The density of this compound is 1.4±0.1 g/cm3 . The boiling point of this compound is 360.4±44.0 °C at 760 mmHg .

科学研究应用

合成与生物活性

生物活性化合物的合成:Hachama 等人(2013 年)的一项研究介绍了由 2-氧代戊二酸二甲酯合成的化合物,包括与苯并三嗪酮家族相关的化合物,对白色念珠菌具有活性,对各种细菌菌株具有中等活性。这强调了该化合物在开发抗菌剂中的相关性 [Hachama 等人,2013]。

抗真菌和抗菌剂:Shukla 和 Srivastava(2008 年)使用 1,2,3-苯并三唑作为起始材料合成了新的噻二唑,显示出显着的抗真菌和抗菌活性。这表明该化学物质在创建具有潜在药用价值的化合物中的用途 [Shukla & Srivastava, 2008]。

化学反应和机理

- 反应性研究:Vetyugova 等人(2018 年)研究了 2-氧代-3-(4-氧代-4Н-色满-2-基)丙酸乙酯与 S-甲基异硫脲半氨甲酸氢碘酸盐的反应性,根据反应条件产生不同的产物。这项研究提供了对该化合物化学行为和合成杂环化合物的潜力的见解 [Vetyugova 等人,2018]。

分子对接和生物学评估

- 分子对接和抗癌评估:Rayes 等人(2019 年)对苯并三嗪进行了分子对接和生物学评估,突出了它们对细菌和维生素 D 受体的强结合亲和力。这表明该化合物在设计抗菌剂和抗癌剂中的重要性 [Rayes 等人,2019]。

合成方法和应用

- 绿色合成和抗氧化潜力:Zaheer 等人(2015 年)描述了一种绿色合成 N'-亚苄基-2-(2-氟联苯)丙烷酰肼的方法,展示了它们的抗氧化潜力。这项研究强调了合成具有药学相关性的化合物的环保方法 [Zaheer 等人,2015]。

作用机制

Target of Action

The primary targets of (S)-Methyl 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the nervous system. The compound exhibits a mixed-type inhibition mode, indicating that it can interact with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory processes. The increased availability of acetylcholine due to the inhibition of these enzymes can enhance the transmission of signals in the nervous system .

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can result in enhanced signal transmission in the nervous system. The compound has been found to have significant neuroprotective activity against H2O2-induced oxidative stress .

属性

IUPAC Name |

methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIJMJMOFDJXPU-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806365.png)

![N-(2-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806377.png)

![3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2806380.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-benzylacetamide](/img/structure/B2806382.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2806383.png)

![Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate](/img/structure/B2806384.png)